molecular formula C18H19NO3S B13526276 benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate

benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate

Cat. No.: B13526276
M. Wt: 329.4 g/mol
InChI Key: OODWPFAMSOHECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C18H19NO3S. It is known for its unique structure, which includes a benzyl group, an acetylsulfanyl group, and a phenylethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(acetylsulfanyl)-2-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may involve large-scale batch reactors. The reactants are mixed in a solvent such as dichloromethane, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carbamate group to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. The benzyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Benzyl N-[2-(methylsulfanyl)-2-phenylethyl]carbamate
  • Benzyl N-[2-(ethylsulfanyl)-2-phenylethyl]carbamate
  • Benzyl N-[2-(propylsulfanyl)-2-phenylethyl]carbamate

Comparison: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties compared to its analogs. The acetyl group increases the compound’s reactivity and allows for specific interactions with biological targets. In contrast, the methyl, ethyl, and propyl analogs have different reactivity profiles and may not interact with the same molecular targets.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

S-[1-phenyl-2-(phenylmethoxycarbonylamino)ethyl] ethanethioate

InChI

InChI=1S/C18H19NO3S/c1-14(20)23-17(16-10-6-3-7-11-16)12-19-18(21)22-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,21)

InChI Key

OODWPFAMSOHECP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(CNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.